
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C16H20BFN2O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(N1)=O)N(CC)C(C1=C2)=CC(F)=C2B(OC(C)3C)OC3(C)C . The InChI representation is InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) . Physical And Chemical Properties Analysis
The molecular weight of this compound is 334.15 . It appears as a solid . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of an ethyl group, a fluoro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group onto a quinoxaline-2,3-dione core.", "Starting Materials": [ "2,3-dioxoquinoxaline", "ethyl bromide", "potassium fluoride", "tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "The 2,3-dioxoquinoxaline is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.", "The resulting ethyl quinoxaline-2,3-dione is then reacted with potassium fluoride and a fluorinating agent such as diethylaminosulfur trifluoride to introduce the fluoro group.", "Finally, the tetramethyl-1,3,2-dioxaborolane is reacted with the fluoroethyl quinoxaline-2,3-dione in the presence of a palladium catalyst to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group." ] } | |
CAS-Nummer |
2377611-66-8 |
Produktname |
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione |
Molekularformel |
C16H20BFN2O4 |
Molekulargewicht |
334.15 |
IUPAC-Name |
4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
XLKSRAOBZDQALN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
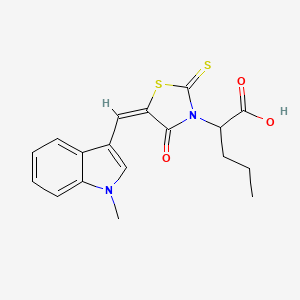
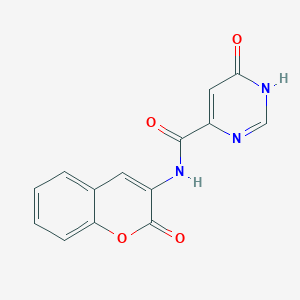
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)
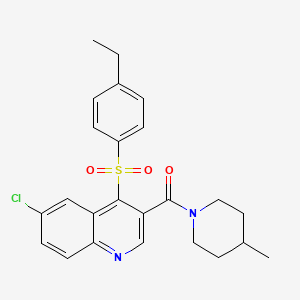
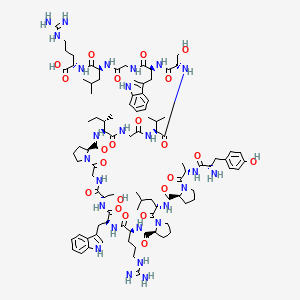
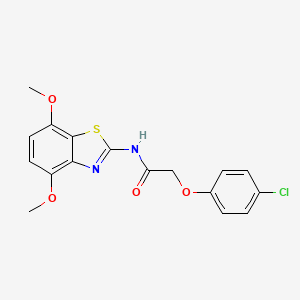
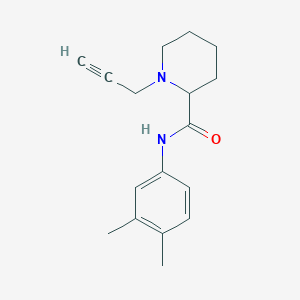

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
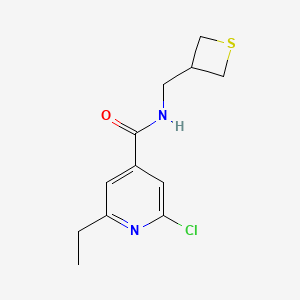
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)